molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine

Cat. No. B2704551
Key on ui cas rn: 150812-22-9
M. Wt: 259.24
InChI Key: PTMCXJVXOSWHID-LZYBPNLTSA-N
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Patent
US05384330

Procedure details

A solution of 15.3 g (100 mmol) 2-nitro-p-phenylenediamine and 13.6 g (110 mmol) 4-fluorobenzaldehyde in 400 ml xylene is heated under reflux in the presence of 0.5 g of an acid ion exchanger (for example Nafion) for 3 hours in a water separator. Insoluble constituents are filtered out hot and the mixture is allowed to stand overnight at room temperature. An orange-yellow solid crystallizes out. This solid is suction filtered, washed with a little toluene and dried in a vacuum. 22.0 g (85% of theory) 2-amino-5-(4-fluorobenzylideneamino)-nitrobenzene is obtained as orange-yellow crystals.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.O>C1(C)C(C)=CC=CC=1>[NH2:11][C:5]1[CH:6]=[CH:7][C:8]([N:10]=[CH:17][C:16]2[CH:19]=[CH:20][C:13]([F:12])=[CH:14][CH:15]=2)=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)N)N
Name
Quantity
13.6 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
acid
Quantity
0.5 g
Type
reactant
Smiles
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble constituents are filtered out hot
CUSTOM
Type
CUSTOM
Details
An orange-yellow solid crystallizes out
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a little toluene
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N=CC1=CC=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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